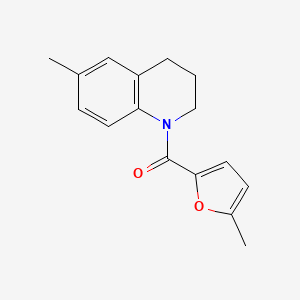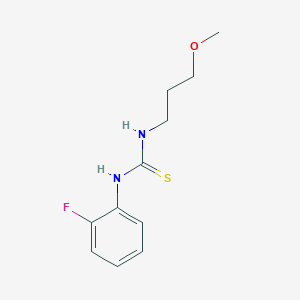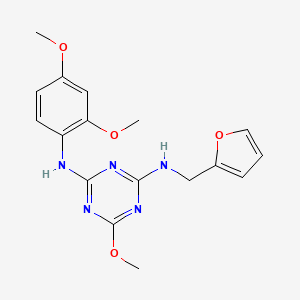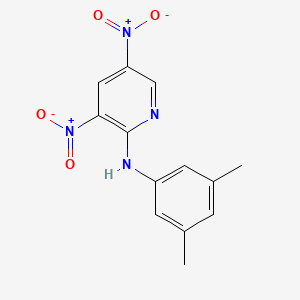
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline (MMFQ) is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. MMFQ is a tetrahydroquinoline derivative that has a furan ring attached to its structure.
Wirkmechanismus
The mechanism of action of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline exerts its therapeutic effects by modulating various signaling pathways such as the NF-kB pathway, PI3K/Akt pathway, and MAPK pathway. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of various enzymes such as COX-2 and MMPs.
Biochemical and Physiological Effects:
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline is its relatively simple synthesis method. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline can be synthesized in good yields using readily available starting materials. Another advantage of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline is its potential therapeutic applications in various diseases. However, one of the limitations of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline is its limited solubility in aqueous solutions. This can make it difficult to administer 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline in vivo. In addition, further studies are needed to fully understand the mechanism of action of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline. One direction is to optimize the synthesis method of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline in vivo to determine its potential as a therapeutic agent. Furthermore, the development of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline analogs with improved solubility and potency is also an area of future research. Finally, the study of the mechanism of action of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline in various diseases is an important area of future research.
Synthesemethoden
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline can be synthesized by the reaction of 2-acetylfuran and 1,3-cyclohexanedione in the presence of a catalyst. The reaction proceeds through a Michael addition followed by cyclization to give the desired tetrahydroquinoline derivative. The yield of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-5-7-14-13(10-11)4-3-9-17(14)16(18)15-8-6-12(2)19-15/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOBMMQKBFTDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-methylfuran-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)

![5-[(5-chloro-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171095.png)

![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)

![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)